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Compound of Interest

Compound Name: C16-Ceramide

Cat. No.: B043515

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of animal models and detailed
protocols for investigating the in vivo functions of C16-ceramide, a critical sphingolipid
implicated in a variety of physiological and pathological processes.

Introduction to C16-Ceramide

C1l16-ceramide, or N-palmitoylsphingosine, is a key species of ceramide, a family of bioactive
lipids that are central to sphingolipid metabolism. It is synthesized primarily by ceramide
synthases 5 and 6 (CerS5 and CerS6). Accumulating evidence highlights the role of C16-
ceramide in cellular signaling pathways governing apoptosis, mitochondrial function, insulin
resistance, and inflammation. Dysregulation of C16-ceramide levels has been associated with
metabolic diseases such as obesity and type 2 diabetes, as well as neurodegenerative
disorders like multiple sclerosis. Animal models provide an indispensable tool for elucidating
the precise roles of C16-ceramide in these conditions and for the preclinical evaluation of
therapeutic interventions targeting its metabolic pathways.

Animal Models for Studying C16-Ceramide Function

A variety of animal models have been developed to investigate the in vivo roles of C16-
ceramide. These can be broadly categorized into genetic and pharmacological models.

Genetic Models:
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o Ceramide Synthase 5 or 6 Knockout (CerS5-/- or CerS6-/-) Mice: These models exhibit a
reduction in C16-ceramide levels, providing insights into the physiological functions of this
lipid. For instance, CerS6 knockout mice have shown protection against diet-induced obesity
and insulin resistance.[1]

e Double Knockout (CerS5-/-/CerS6-/-) Mice: To achieve a more substantial reduction in C16-
ceramide, double knockout mice have been generated. These models are particularly useful
for studying the combined contribution of both synthases to C16-ceramide pools.

o Conditional Knockout Mice: Tissue-specific knockout models, such as neuron-specific or
podocyte-specific deletion of CerS5/6, allow for the investigation of the cell-type-specific
roles of C16-ceramide. For example, neuron-specific deletion of both CerS5 and CerS6 in a
mouse model of multiple sclerosis resulted in a milder disease course.[2]

o Genetically Modified Mice with Altered CerS6 Function: A mouse model with a mutation in
the C-terminal motif of CerS6 has been developed, leading to reduced C16-ceramide levels
in vivo.[3][4]

Pharmacological Models:

e Antisense Oligonucleotide (ASO)-mediated Knockdown of CerS6: ASOs are short, synthetic
nucleic acid sequences that can selectively bind to and promote the degradation of target
MRNA. Administration of CerS6 ASOs to obese and insulin-resistant mouse models has
been shown to reduce CerS6 expression and C16-ceramide levels, leading to improved
metabolic parameters.[5]

Data Presentation: Quantitative Analysis of C16-
Ceramide Levels

The following tables summarize representative quantitative data on C16-ceramide levels in
various tissues from different animal models. These values are typically determined by liquid
chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1. C16:0-Ceramide Levels in Tissues of CerS5 Knockout (KO) Mice on a High-Fat Diet
(HFD).[6]
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Tissue

Genotype

C16:0-Ceramide Level
(relative units)

Skeletal Muscle

Wild-Type (WT)

Increased on HFD

CerS5 KO

Reduced compared to WT on
HFD

Epididymal White Adipose
Tissue (eWAT)

Wild-Type (WT)

Strongly increased on HFD

Accumulation ameliorated

CerS5 KO
compared to WT on HFD

Liver Wild-Type (WT) Increased on HFD
Reduced compared to WT on

CerS5 KO

HFD

Table 2: Effect of CerS6 Antisense Oligonucleotide (ASO) Treatment on C16:0-Ceramide

Levels in ob/ob Mice.[5]

TissuelFluid Treatment Group C16:0-Ceramide Reduction
Liver CerS6 ASO ~50%
Plasma CerS6 ASO ~50%

Table 3: Hypothalamic Ceramide Levels in Diet-Induced Obese (HFD) Mice.

Ceramide Species Diet Group Relative Ceramide Level
C16:0-Ceramide Control Diet (CD) Baseline

High-Fat Diet (HFD) Significantly Increased

C18:0-Ceramide Control Diet (CD) Baseline

High-Fat Diet (HFD)

No significant change
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Experimental Protocols

This section provides detailed methodologies for key experiments used to study Cl16-ceramide
function in vivo.

Protocol 1: Administration of CerS6 Antisense
Oligonucleotides (ASOs) in Mice

This protocol describes the subcutaneous administration of ASOs to knockdown CerS6
expression in mice.

Materials:

e CerS6-specific ASO and control ASO (e.qg., targeting a non-mammalian gene)

Sterile, RNase-free phosphate-buffered saline (PBS) or saline

Sterile 0.22 um syringe filters

Insulin syringes (or similar) with 28-30 gauge needles

Animal scale

70% ethanol

Procedure:
e ASO Formulation:

o On the day of administration, dissolve the lyophilized ASO in sterile, RNase-free PBS or
saline to the desired stock concentration (e.g., 10-50 mg/mL).

o Gently vortex to ensure complete dissolution.

o Filter-sterilize the ASO solution through a 0.22 um syringe filter into a sterile, RNase-free
tube.

e Dose Calculation:
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o Weigh each mouse to determine the exact body weight.

o Calculate the required injection volume based on the target dose (typically ranging from 5
to 50 mg/kg). A dose-response study is recommended for initial experiments.

e Administration:

[e]

Restrain the mouse securely.

o

Wipe the injection site (typically the scruff of the neck or the flank) with 70% ethanol.

[¢]

Grasp the skin to form a tent and insert the needle at the base of the tent.

[¢]

Inject the calculated volume of ASO solution subcutaneously.

[e]

Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
e Dosing Regimen:

o The dosing frequency will depend on the specific ASO chemistry and the desired duration
of knockdown. A common regimen is once or twice weekly injections.

e Monitoring:

o Monitor the animals daily for any signs of toxicity, such as weight loss, changes in
behavior, or injection site reactions.

o At the end of the study, tissues of interest (e.g., liver, adipose tissue) are collected for
analysis of CerS6 mRNA and protein levels, as well as C16-ceramide quantification.

Protocol 2: Quantification of C16-Ceramide by LC-
MS/MS

This protocol provides a general workflow for the analysis of C16-ceramide in mouse tissues.
Materials:

o Tissue sample (e.qg., liver, brain, muscle), flash-frozen in liquid nitrogen
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Internal standard (e.g., C17:0-ceramide)

Chloroform, Methanol, Water (HPLC grade)

Formic acid

Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)

C18 reverse-phase HPLC column

Procedure:

o Sample Preparation (Lipid Extraction):

[¢]

Weigh a small piece of frozen tissue (10-50 mg).
o Homogenize the tissue in a mixture of chloroform:methanol (1:2, v/v).
o Add the internal standard to the homogenate.

o Perform a Bligh-Dyer lipid extraction by adding chloroform and water to achieve a final
ratio of chloroform:methanol:water of 2:2:1.8.

o Vortex and centrifuge to separate the phases.
o Collect the lower organic phase containing the lipids.
o Dry the lipid extract under a stream of nitrogen.
o Reconstitute the dried lipids in a suitable solvent (e.g., methanol).
e LC-MS/MS Analysis:
o Inject the reconstituted lipid extract onto a C18 reverse-phase column.
o Separate the lipids using a gradient of mobile phases, for example:

= Mobile Phase A: Water with 0.1% formic acid
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= Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.1% formic acid
o The effluent from the HPLC is directed to the mass spectrometer.
o Analyze in positive ion mode using electrospray ionization (ESI).

o Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion
transitions for C16-ceramide and the internal standard.

o Data Analysis:
o Integrate the peak areas for C16-ceramide and the internal standard.

o Calculate the concentration of C16-ceramide in the sample by comparing the peak area
ratio of the analyte to the internal standard against a standard curve.

Protocol 3: Induction of Experimental Autoimmune
Encephalomyelitis (EAE)

This protocol describes the induction of EAE in C57BL/6 mice, a common model for multiple
sclerosis.

Materials:

Myelin Oligodendrocyte Glycoprotein peptide (MOG35-55)

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

Pertussis toxin (PTX)

Sterile PBS

Syringes and needles
Procedure:

e Immunization (Day 0):
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o Prepare an emulsion of MOG35-55 in CFA. The final concentration of MOG35-55 is
typically 1-2 mg/mL, and the concentration of M. tuberculosis in the CFA is 4 mg/mL.
Emulsify by repeatedly drawing the mixture into and expelling it from a syringe. A stable
emulsion will hold a drop in water without dispersing.

o Inject 100-200 pL of the emulsion subcutaneously at two sites on the flank of each mouse.

e Pertussis Toxin Administration:

o On day 0 (shortly after immunization) and day 2, administer an intraperitoneal injection of
PTX (typically 100-200 ng per mouse) diluted in sterile PBS.

 Clinical Scoring:

o Beginning around day 7 post-immunization, monitor the mice daily for clinical signs of EAE
and score them on a scale of 0-5:

= 0: No clinical signs
s 1: Limp tail

s 2: Hind limb weakness

u
w

: Complete hind limb paralysis

[ |
I

: Hind limb paralysis and forelimb weakness
» 5: Moribund or dead
e Tissue Collection:

o At the desired time points (e.g., peak of disease), mice can be euthanized, and the spinal
cord and brain collected for histological analysis of inflammation and demyelination, and
for biochemical analysis of C16-ceramide levels.

Visualization of Signhaling Pathways and Workflows
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The following diagrams, generated using the DOT language, illustrate key concepts and
experimental procedures.

C16-Ceramide Synthesis and Downstream Effects
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Caption: C16-Ceramide synthesis pathway and its key downstream cellular effects.

Experimental Workflow for ASO-Mediated CerS6
Knockdown Study
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Caption: Workflow for studying the effects of CerS6 knockdown using ASOs in mice.

Logical Relationship in EAE Model Investigation
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Caption: Logical framework for investigating C16-ceramide’s role in the EAE model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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